molecular formula C12H24O3 B047921 Texanol CAS No. 25265-77-4

Texanol

Cat. No.: B047921
CAS No.: 25265-77-4
M. Wt: 216.32 g/mol
InChI Key: DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Description

Texanol, also known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a chemical compound widely used in various industrial applications. It is a colorless or light yellow liquid with good solubility in water and many organic solvents. This compound is known for its stability, high-temperature resistance, and surface-active properties, making it a valuable emulsifier and wetting agent .

Mechanism of Action

Target of Action

Texanol’s primary target is the polymer latex used in various types of paints . It interacts with the latex particles, softening them and facilitating their fusion during the drying process .

Mode of Action

This compound acts as a coalescent, a substance that promotes the fusion of latex particles in paint formulations . When added to latex paint, it is absorbed by the polymer latex particles, causing them to soften. This softening allows the particles to merge or coalesce during the drying process, forming a continuous, durable film .

Pharmacokinetics

It’s worth noting that this compound has low water solubility This property ensures that this compound remains with the latex particles to facilitate coalescence, rather than being absorbed into the substrate or evaporating with the water during drying .

Result of Action

The primary result of this compound’s action is the formation of a durable, continuous film in latex paint applications . This film enhances the performance properties of the paint, including low-temperature coalescence, touch-up, scrub resistance, washability, color development, thermal flexibility, and resistance to mud-cracking .

Action Environment

Environmental factors can significantly influence this compound’s action and efficacy. For instance, temperature can affect the rate of evaporation and thus the drying process of the paint. Additionally, the porosity of the substrate on which the paint is applied can also impact the effectiveness of this compound as a coalescent . Despite these factors, this compound is known to perform well in a variety of weather conditions and over substrates with different levels of porosity .

Preparation Methods

Texanol is synthesized through the chemical reaction of isobutyric aldehyde with 2,2,4-trimethyl-1,3-pentanediol. The reaction typically involves aldol condensation followed by hydrogenation under specific conditions. Industrial production methods often utilize continuous reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Texanol undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Texanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Texanol is often compared with other coalescents and plasticizers, such as:

This compound stands out due to its unique balance of properties, including low volatility, high stability, and excellent performance in a variety of applications .

Properties

IUPAC Name

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate
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InChI

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
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InChI Key

DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O
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Molecular Formula

C12H24O3
Record name TEXANOL
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DSSTOX Substance ID

DTXSID10872295
Record name 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate
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Molecular Weight

216.32 g/mol
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Physical Description

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS], LIQUID.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name Texanol
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Boiling Point

471 °F at 760 mmHg (USCG, 1999), 255-260 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Flash Point

248 °F (USCG, 1999), 120 °C o.c.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Solubility

Solubility in water, g/100ml: 2
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Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Vapor Density

Relative vapor density (air = 1): 7.5
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Vapor Pressure

0.0097 [mmHg], Vapor pressure, Pa at 20 °C: 1.3
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CAS No.

25265-77-4, 77-68-9
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester
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Record name 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate
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Melting Point

-50 °C
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Synthesis routes and methods

Procedure details

The composition of the polymer component of the dispersion Plextol B500 is 69.2% ethyl acrylate, 29.6% methyl methacrylate and 1.2% methacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Texanol primarily used for?

A1: this compound is commonly used as a coalescing agent in paints and varnishes. It aids in film formation by temporarily softening latex particles, allowing them to fuse together as the paint dries [, , ]. It also acts as a plasticizer, enhancing flexibility and durability in various applications like PVC flooring [, , ].

Q2: Are there alternative coalescing agents to this compound?

A2: Yes, researchers are exploring the use of ionic liquids, particularly diethanolamine borate, as potential substitutes for this compound in water-based paints and varnishes. These ionic liquids have shown promising results in modifying paint properties and achieving comparable or even improved performance compared to this compound [].

Q3: How does this compound affect the rheological properties of paints?

A3: While not directly addressed in the provided literature, this compound's role as a coalescent implies its impact on viscosity. By temporarily softening latex particles, this compound likely reduces the viscosity of the paint during application, aiding in leveling and flow.

Q4: Is this compound used in other applications besides paints and coatings?

A4: Yes, this compound has been identified as a plasticizer in food packaging materials like polystyrene and polypropylene cups []. It also finds use as an additive in screen printing inks for solid oxide fuel cells, influencing ink rheology and printability []. Additionally, it serves as an adjuvant in agricultural pesticides to enhance rain and wind resistance [].

Q5: Does this compound degrade under gamma irradiation?

A5: Yes, research suggests that under gamma irradiation and in the presence of certain paint solvents like methyl isobutyl ketone and toluene, this compound can degrade and potentially form volatile organic tellurides []. This finding has implications for understanding tellurium chemistry in nuclear reactor accidents.

Q6: Is this compound found in indoor air? If so, what are the sources?

A6: Yes, this compound is commonly found in indoor air. Major sources include emissions from water-based paints, particularly after recent painting activities [, , , , ]. Other sources include building materials like carpets, PVC flooring, and insulation [].

Q7: How do this compound levels in indoor air relate to health?

A7: Studies have linked elevated indoor this compound concentrations to an increased prevalence of asthma and respiratory symptoms in children [, , ]. One study found that schools with higher this compound levels had a greater occurrence of these health issues [].

Q8: Can this compound be absorbed through the skin?

A8: Yes, modeling studies suggest that dermal uptake of this compound directly from air can be significant and potentially greater than inhalation intake [, ]. This finding highlights the importance of considering dermal exposure when assessing the overall health risks associated with this compound.

Q9: Does this compound pose any environmental risks?

A9: While the provided literature doesn't delve into the ecotoxicological effects of this compound, its presence in indoor air and potential for dermal absorption raise concerns about its environmental fate and potential impact. Further research is needed to fully assess its environmental persistence and effects on ecosystems.

Q10: What is the chemical structure of this compound?

A10: this compound (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) is an ester with the following structure:

Q11: Does this compound interact with specific receptors in the body?

A12: While the literature provided doesn't specify interactions with particular receptors, one study revealed that this compound activates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is involved in sensory perception and inflammation, in human cells []. Interestingly, this activation showed species differences, with a potential inhibitory effect observed in mouse cells at higher concentrations [].

Q12: Are there structural analogs of this compound with different activities?

A13: Yes, the diester form of this compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), exhibits different properties and applications compared to the monoester form (this compound). Notably, TXIB shows deterrent properties against the peach fruit moth when applied to apple fruits [].

Q13: How is this compound measured in environmental samples?

A14: this compound is commonly analyzed in air and material samples using gas chromatography coupled with mass spectrometry (GC-MS) [, , , ]. This technique allows for the separation and identification of this compound based on its unique retention time and mass spectrum.

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